molecular formula C16H26N2 B14346889 4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline CAS No. 90680-36-7

4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline

Cat. No.: B14346889
CAS No.: 90680-36-7
M. Wt: 246.39 g/mol
InChI Key: NBKOZZOJKJGXKL-UHFFFAOYSA-N
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Description

4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline is an organic compound with the molecular formula C13H26N2. This compound is known for its unique structure, which includes an aminocyclohexyl group attached to a methyl group, along with ethyl and methyl substituents on an aniline ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline typically involves multiple steps, including methylation, reduction, condensation, deprotection, and acylation . The starting material is often trans-2-(4-aminocyclohexyl)-ethyl acetate, which undergoes a series of chemical reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the hydrogenation of methylenedianiline, resulting in a mixture of isomers . The process is optimized to maximize the yield of the desired isomer, ensuring the compound’s purity and effectiveness for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary, typically involving controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s aminocyclohexyl group allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

90680-36-7

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

4-[(4-aminocyclohexyl)methyl]-2-ethyl-6-methylaniline

InChI

InChI=1S/C16H26N2/c1-3-14-10-13(8-11(2)16(14)18)9-12-4-6-15(17)7-5-12/h8,10,12,15H,3-7,9,17-18H2,1-2H3

InChI Key

NBKOZZOJKJGXKL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)CC2CCC(CC2)N)C)N

Origin of Product

United States

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